molecular formula C11H8BrClN2 B1475432 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine CAS No. 1549859-16-6

4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

Cat. No.: B1475432
CAS No.: 1549859-16-6
M. Wt: 283.55 g/mol
InChI Key: RVWBXHWJJFEKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine is a versatile pyrimidine-based intermediate designed for research and development applications. Pyrimidine functionalized compounds are recognized for their significant medicinal value and possess a diverse range of bioactivities, making them crucial scaffolds in the discovery of new therapeutic agents . This compound is particularly valuable in organic synthesis, where it serves as a key building block for the preparation of more complex molecules used in pharmaceuticals, agrochemicals, and dyestuffs . The presence of both bromo and chloro substituents offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to create targeted libraries for biological screening . Beyond its pharmaceutical potential, pyrimidine derivatives have found important applications in material chemistry, including use in light-harvesting devices and as molecular wires . As a solid, this reagent should be stored in a cool, dry place, and the container must be kept tightly closed . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. ATTENTION: This product is for laboratory research and development. It is not for human use, diagnostic use, or any household or commercial application. The buyer assumes all responsibility for confirming product identity and purity.

Properties

IUPAC Name

4-(3-bromophenyl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWBXHWJJFEKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by its halogenated phenyl and chloro substituents, suggests a diverse range of interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and cellular receptors. Similar compounds have been shown to modulate key biochemical pathways, influencing cellular processes such as growth, differentiation, and apoptosis.

Target Enzymes and Pathways

  • Adenosine Kinase : This compound has been observed to interact with adenosine kinase, affecting the phosphorylation processes crucial for cellular energy metabolism.
  • MAPK/ERK Pathway : It modulates signaling pathways involved in cell proliferation and differentiation, indicating potential applications in cancer therapy.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism may involve the disruption of tumor vascularization and induction of apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens. Its structural features contribute to its ability to penetrate bacterial membranes effectively .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key factors include:

  • Bioavailability : The extent to which the compound enters systemic circulation affects its efficacy. Studies suggest that modifications in structure can enhance bioavailability.
  • Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may also contribute to its biological effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy :
    • In vitro studies on MCF-7 and HCT-116 cells showed a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 values were determined to be in the low micromolar range.
  • Antimicrobial Testing :
    • A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests strong antimicrobial activity compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorMCF-7IC50 = Low micromolar
AntitumorHCT-116Significant cell viability reduction
AntimicrobialStaphylococcus aureusMIC = X µg/mL
AntimicrobialEscherichia coliMIC = Y µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine with analogous compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent Variations at Position 4

  • 4-(3-Nitrophenoxy)-6-(thiophen-2-yl)-2-chloropyrimidine: Replacing the 3-bromophenyl group with a 3-nitrophenoxy group introduces strong electron-withdrawing effects (nitro group) and a thiophene ring at position 6. This compound was synthesized for novel applications, likely leveraging the nitro group’s reactivity in further functionalization .

Halogen and Functional Group Modifications

  • 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine: Adding a fluorine atom at position 5 increases electronegativity and metabolic stability.
  • 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine : The trifluoromethyl (-CF₃) group at position 4 enhances lipophilicity and resistance to oxidative degradation, making this derivative suitable for applications requiring prolonged environmental stability .

Heterocyclic and Sulfur-Containing Analogues

  • 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine : Sulfanyl (-S-) groups and a pyridinyl substituent introduce polarizable sulfur atoms and nitrogen-based hydrogen bonding sites, which could enhance binding to biological targets like enzymes or receptors .

Structural and Property Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₆H₁₀BrClN₂ 345.62 3-Bromophenyl, Cl, CH₃ High boiling point, low pKa
4-(3-Nitrophenoxy)-6-(thiophen-2-yl)-2-chloropyrimidine C₁₄H₈ClN₃O₂S 325.75 3-Nitrophenoxy, thiophene, Cl Reactive nitro group for synthesis
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ 301.54 Br, Cl, F, CH₃ Enhanced metabolic stability
6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine C₁₁H₅BrClF₃N₂ 337.53 Br, Cl, CF₃ High lipophilicity, oxidative stability
6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine C₁₂H₆BrClN₂S 333.61 Thieno-fused ring, Br, Cl Planar structure for DNA interaction

Key Research Findings

  • Electron-Withdrawing Groups: Derivatives with nitro (-NO₂) or trifluoromethyl (-CF₃) groups exhibit enhanced reactivity and stability, respectively, compared to the bromophenyl-methylpyrimidine core .
  • Biological Activity : Thiol (-SH) and sulfanyl (-S-) substituents in dihydropyrimidines correlate with antimicrobial and anthelmintic activities, though the target compound’s bioactivity remains unexplored in the provided data .
  • Structural Rigidity: Fused heterocycles (e.g., thieno-pyrimidines) improve planar stacking interactions, advantageous in materials science or kinase inhibition .

Preparation Methods

Core Synthetic Strategy

The general synthetic strategy involves:

  • Construction of the substituted pyrimidine core,
  • Introduction of the 3-bromophenyl substituent at the 4-position,
  • Chlorination at the 6-position,
  • Methyl substitution at the 2-position.

The synthesis typically starts from readily available precursors such as 3-bromophenylacetic acid or derivatives and 4,6-dichloro-2-methylpyrimidine as key intermediates.

Preparation of 4,6-Dichloro-2-methylpyrimidine Intermediate

A crucial intermediate in the synthesis is 4,6-dichloro-2-methylpyrimidine , which can be prepared via a two-step process:

  • Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine

    Under ice bath conditions, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are reacted in methanol. The reaction mixture is warmed to 18–25 °C and stirred for 3–5 hours. After removal of methanol under reduced pressure, water is added, and the pH is adjusted to 1–2. The mixture is stirred at 0 °C for 3–5 hours to crystallize the product, which is then filtered and dried to yield white solid 4,6-dihydroxy-2-methylpyrimidine.

  • Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

    The dihydroxy compound is refluxed with triphosgene dissolved in dichloroethane in the presence of N,N-diethylaniline. The triphosgene solution is added slowly, and the reaction proceeds under reflux for 6–8 hours. After work-up including washing, drying, filtration, concentration, recrystallization, and decolorization, solid 4,6-dichloro-2-methylpyrimidine is obtained.

This method replaces more toxic reagents like phosphorus oxychloride or phosgene with triphosgene, improving safety and environmental impact, and is suitable for industrial scale production.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions involving 4,6-dichloro-2-methylpyrimidine and 3-bromophenyl derivatives.

A representative method is:

  • Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (analogous to 3-bromophenyl derivative)

    Starting from p-bromophenylacetic acid, the acid is esterified using methanol and a solid acid catalyst under reflux. The methyl p-bromophenylacetate intermediate is then reacted with sodium methoxide and dimethyl carbonate to form a key intermediate. Subsequent reaction with formamidine hydrochloride at 20–30 °C for 15–17 hours yields an amidine intermediate. Chlorination with phosphorus oxychloride or phosgene derivatives in the presence of N,N-dimethylaminopyridine at elevated temperatures (up to 95–100 °C) affords the dichloropyrimidine product. The crude product is purified by extraction, concentration, and recrystallization to yield the final 5-(4-bromophenyl)-4,6-dichloropyrimidine with yields around 73–85% and purity above 99.9% by HPLC.

This route can be adapted for the 3-bromophenyl analog by using 3-bromophenylacetic acid as the starting acid.

Final Assembly of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

The final compound is prepared by selective substitution of the chlorine at the 4-position of 4,6-dichloro-2-methylpyrimidine with the 3-bromophenyl moiety. Typical conditions involve:

  • Reaction of 4,6-dichloro-2-methylpyrimidine with 3-bromophenyl nucleophiles or organometallic reagents,
  • Use of bases such as sodium hydride or sodium methoxide in anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide,
  • Controlled temperature conditions, often starting at 0 °C and allowing to warm to room temperature,
  • Reaction times ranging from several hours to overnight.

This substitution is facilitated by the electron-deficient pyrimidine ring and the leaving ability of the chlorine substituent at the 4-position.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of 4,6-dihydroxy-2-methylpyrimidine Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in MeOH 0 °C to 25 °C 3–5 hours High (not specified) Crystallization at 0 °C
Chlorination to 4,6-dichloro-2-methylpyrimidine Triphosgene in dichloroethane, N,N-diethylaniline Reflux (ca. 80–100 °C) 6–8 hours High (industrial scale) Safer alternative to POCl3/phosgene
Esterification of 3-bromophenylacetic acid Methanol, solid acid catalyst Reflux 5.5–6 hours 94–96 Solid acid catalyst recyclable
Formation of amidine intermediate Formamidine hydrochloride, stirring 20–30 °C 15–17 hours 92–93 pH adjustment and filtration step included
Chlorination to dichloropyrimidine Phosphorus oxychloride or phosgene derivatives, N,N-dimethylaminopyridine 50–100 °C 3–4 hours 74–85 High purity product (>99.9% HPLC)
Final substitution with 3-bromophenyl Sodium hydride or base, anhydrous solvent 0 °C to room temp 16 hours Not specified Requires inert atmosphere

Research Findings and Practical Notes

  • The use of triphosgene as a chlorinating agent in the synthesis of 4,6-dichloro-2-methylpyrimidine is a significant improvement over traditional reagents, offering safer handling and less environmental burden.

  • The esterification and subsequent amidine formation steps are optimized for high yield and purity, using solid acid catalysts and mild reaction conditions, which are scalable for industrial production.

  • The substitution reactions on the pyrimidine ring benefit from the electron-deficient nature of the heterocycle, allowing for selective displacement of chlorine atoms by aryl groups under relatively mild conditions.

  • Purification steps typically involve crystallization, extraction, and chromatographic methods to ensure high purity, which is critical for applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine?

Answer: A common method involves coupling reactions between halogenated aryl precursors and pyrimidine intermediates. For example:

  • Suzuki-Miyaura cross-coupling using a bromophenyl boronic acid derivative and a chlorinated pyrimidine scaffold .
  • Nucleophilic substitution at the pyrimidine’s 4-position with a bromophenyl group, followed by methylation at the 2-position .
    Key Considerations:
  • Use Pd(PPh₃)₄ or similar catalysts for coupling reactions (yield optimization requires inert atmospheres and anhydrous solvents).
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify via column chromatography .

Q. How is the compound’s structural identity confirmed in academic research?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and crystallographic packing (e.g., C–Br bond length typically ~1.89–1.92 Å) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons appear as multiplets (δ 7.2–8.1 ppm); pyrimidine C-Cl resonates at δ ~160 ppm in ¹³C NMR .
    • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉BrClN₂: calc. 298.95, observed 298.96) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • The 3-bromophenyl group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position of the pyrimidine ring.
  • Steric hindrance from the 2-methyl group may reduce coupling efficiency; optimize using bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Computational studies (DFT): Calculate Fukui indices to predict reactive sites. For example, the C4 position on pyrimidine shows higher electrophilicity (f⁺ ~0.12) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Variable-temperature NMR: Mitigate signal splitting caused by rotational isomerism (e.g., hindered rotation of the bromophenyl group) .
  • Comparative crystallography: Cross-validate SC-XRD data with structurally analogous compounds (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, C–Br bond: 1.90 Å ).
  • Dynamic HPLC-MS: Detect trace impurities (e.g., dehalogenated byproducts) using C18 columns (acetonitrile/water gradient) .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

  • Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading. For example:

    FactorRange TestedOptimal Condition
    Temperature80–120°C100°C
    SolventDMF, THF, TolueneToluene
    Catalyst (Pd)1–5 mol%3 mol%
    • In-situ monitoring: Use FTIR to track intermediate formation (e.g., disappearance of C≡N stretch at ~2200 cm⁻¹) .

Safety and Handling

Q. What safety protocols are critical when handling halogenated pyrimidines?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles (H303+H313+H333 hazard codes) .
  • Waste disposal: Segregate halogenated waste (e.g., bromine/chlorine-containing byproducts) and treat via neutralization (pH 7) before incineration .

Advanced Analytical Techniques

Q. How is the compound’s stability assessed under varying pH conditions?

Answer:

  • Forced degradation studies:
    • Acidic (0.1M HCl, 40°C): Monitor hydrolysis via HPLC (retention time shift indicates pyrimidine ring cleavage).
    • Basic (0.1M NaOH, 40°C): Check for dehalogenation (Br → OH substitution) using LC-MS .
  • Arrhenius kinetics: Calculate degradation rate constants (k) to predict shelf-life (e.g., t₉₀ ~6 months at 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
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4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

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